molecular formula C14H17NO B5754369 N-benzyl-N-(2-furylmethyl)ethanamine

N-benzyl-N-(2-furylmethyl)ethanamine

Cat. No. B5754369
M. Wt: 215.29 g/mol
InChI Key: GKRBDQVHLHKNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-furylmethyl)ethanamine, also known as benzofuram, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its potential use as a research chemical. Benzofuram is a derivative of 2-aminoindane, which is structurally similar to MDMA, a well-known recreational drug. The compound has been studied extensively for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(2-furylmethyl)ethanamine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to mood enhancement and increased motivation. It may also have an affinity for certain serotonin receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Benzofuram has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood and perception, including euphoria, increased sociability, and altered sensory perception. These effects are similar to those of other psychoactive substances, such as MDMA.

Advantages and Limitations for Lab Experiments

Benzofuram has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. It also has a long shelf life, making it a convenient compound for long-term studies. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse and dependence must be taken into consideration.

Future Directions

There are several areas of future research that could be explored with N-benzyl-N-(2-furylmethyl)ethanamine. One potential avenue is its use as a treatment for depression and anxiety disorders, as it has shown promise in preclinical studies. Additionally, its potential use as a neuroprotective agent for Parkinson's disease and other neurological disorders warrants further investigation. Finally, more research is needed to fully understand the mechanism of action of N-benzyl-N-(2-furylmethyl)ethanamine and its potential for abuse and dependence.

Synthesis Methods

Benzofuram can be synthesized using various methods, including the reductive amination of 2-furylacetaldehyde and benzylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

Benzofuram has been studied extensively for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders. The compound has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in humans.

properties

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-15(12-14-9-6-10-16-14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBDQVHLHKNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424700

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